molecular formula C20H26ClNO B1460395 (2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine CAS No. 1040684-76-1

(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine

Cat. No.: B1460395
CAS No.: 1040684-76-1
M. Wt: 331.9 g/mol
InChI Key: NHAXCTLIADKTNO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine is an organic compound that features a chlorinated phenyl group and a hexyloxy-substituted benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 2-(hexyloxy)benzaldehyde.

    Formation of Schiff Base: The 2-chlorophenylamine reacts with 2-(hexyloxy)benzaldehyde under acidic conditions to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential effects on cellular pathways.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)-N-[2-(methoxy)benzyl]methanamine
  • (2-Chlorophenyl)-N-[2-(ethoxy)benzyl]methanamine
  • (2-Chlorophenyl)-N-[2-(butoxy)benzyl]methanamine

Uniqueness

(2-Chlorophenyl)-N-[2-(hexyloxy)benzyl]methanamine is unique due to the presence of the hexyloxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-hexoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClNO/c1-2-3-4-9-14-23-20-13-8-6-11-18(20)16-22-15-17-10-5-7-12-19(17)21/h5-8,10-13,22H,2-4,9,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAXCTLIADKTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1CNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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